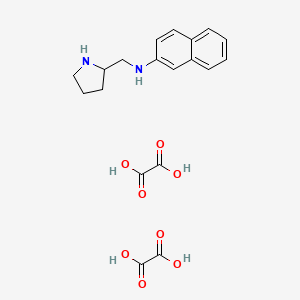

N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate

Description

Properties

IUPAC Name |

oxalic acid;N-(pyrrolidin-2-ylmethyl)naphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.2C2H2O4/c1-2-5-13-10-14(8-7-12(13)4-1)17-11-15-6-3-9-16-15;2*3-1(4)2(5)6/h1-2,4-5,7-8,10,15-17H,3,6,9,11H2;2*(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOKGSAYYIRCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate typically involves the condensation of naphthalen-2-amine with pyrrolidine-2-carboxaldehyde in the presence of a reducing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then treated with oxalic acid to form the dioxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Reactivity of the Pyrrolidine Moiety

The pyrrolidine group undergoes characteristic amine reactions:

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (KCO) to form N-alkyl derivatives. Yields depend on steric hindrance from the naphthyl group .

Example: -

Acylation : Acetyl chloride in pyridine forms amides, though reactivity may be moderated by the electron-withdrawing naphthyl group .

Redox Reactions

-

Oxidation : Catalytic hydrogenation or treatment with Mn-based complexes (e.g., Mn(CFSO)) can oxidize the pyrrolidine ring to pyrrolidinone derivatives .

Naphthylamine Reactivity

The naphthalen-2-amine component participates in electrophilic aromatic substitution (EAS):

Bromination

-

Conditions : Br in acetic acid at 50°C introduces bromine at the 1- and 4-positions of the naphthalene ring .

-

Regioselectivity : Directed by the electron-donating amine group .

Nitration

Catalytic Coupling Reactions

The amine and naphthyl groups enable cross-coupling:

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The dioxalate salt dissociates in HCl (1 M) to regenerate the free base, which decomposes above pH < 2 via C–N bond cleavage .

-

Basic Conditions : Stable in NaOH (up to pH 10); prolonged exposure leads to naphthylamine oxidation .

Coordination Chemistry

The pyrrolidine nitrogen acts as a ligand for transition metals:

Scientific Research Applications

Pharmacological Properties

-

Serotonergic Activity :

- The compound exhibits a strong affinity for 5-HT1A receptors, which are crucial in the treatment of several psychiatric disorders such as anxiety, depression, and obsessive-compulsive disorders. Its selectivity over dopamine D2 receptors suggests it may have fewer side effects compared to existing treatments like Buspirone and 8-OH-DPAT .

- Potential Therapeutic Uses :

Synthesis Pathways

The synthesis of this compound involves several chemical reactions that allow for the introduction of specific functional groups, enhancing its pharmacological properties. The following table summarizes key synthetic steps:

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Formation of naphthalene derivative | Naphthalene, pyrrolidine, catalyst |

| 2 | Dioxalate formation | Dioxalic acid, coupling agent |

| 3 | Purification | Ethyl acetate extraction, drying over magnesium sulfate |

Case Studies and Research Findings

- In Vivo Studies :

- Comparative Studies :

- Pharmaceutical Formulations :

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to influence various cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and related molecules:

Key Observations :

- Amine vs. Amide : The target compound’s secondary amine contrasts with the amide in ’s compound. Amides are less basic but more hydrolytically stable, suggesting divergent pharmacokinetic profiles .

- Counterion Effects : The dioxalate salt likely improves aqueous solubility compared to neutral analogs like the nitrophenyl derivatives in and , which may exhibit lower bioavailability .

- Aromatic Substitution : The nitro group in and introduces electron-withdrawing effects, reducing basicity and altering electronic properties compared to the electron-rich pyrrolidine-methyl group in the target compound.

Pharmacological and Physicochemical Properties

- Solubility : The dioxalate salt confers higher water solubility than neutral analogs, critical for formulation. Neutral compounds like ’s amide may require lipid-based delivery systems .

- Bioactivity : highlights antimicrobial activity in nitrophenyl-naphthalene derivatives, suggesting the target compound’s naphthalene core could share similar applications. However, the pyrrolidine moiety may enhance binding to aminergic receptors (e.g., serotonin or dopamine receptors) compared to nitro-substituted analogs .

- Stability : The absence of hydrolytically sensitive groups (e.g., esters or imines) in the target compound implies greater stability than Schiff bases () or nitroarenes () .

Structural Characterization Techniques

- X-ray Crystallography : demonstrates the use of SHELX programs (e.g., SHELXL, SHELXS) for small-molecule refinement, a method applicable to the target compound’s structural elucidation .

- Mass Spectrometry : Techniques described in (LC-QTOF-MS) could characterize the dioxalate salt’s purity and fragmentation patterns .

Biological Activity

N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate, a compound with the CAS number 1177347-49-7, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a pyrrolidine moiety, which is crucial for its interaction with biological targets. The dioxalate component may influence its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed based on current research:

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which could be beneficial in treating conditions like cancer or metabolic disorders.

- Protein Interaction : The compound may stabilize or disrupt protein-protein interactions, affecting cellular processes such as apoptosis and proliferation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies

-

Anticancer Activity :

A study demonstrated that this compound significantly reduced the viability of non-small-cell lung carcinoma (NSCLC) cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins . -

Neuroprotection :

In a model of neurodegeneration, the compound showed promise in reducing neuronal cell death induced by oxidative stress. This effect was attributed to the upregulation of antioxidant enzymes and reduction of reactive oxygen species (ROS) levels . -

Antimicrobial Properties :

Research indicated that the compound exhibited antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound analogs to enhance its biological efficacy. Structure-activity relationship (SAR) studies revealed that modifications on the pyrrolidine ring significantly influenced its biological properties. For instance, substituents at specific positions on the naphthalene ring improved receptor affinity and selectivity .

Q & A

Q. What are the established synthetic routes for N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed coupling reactions (e.g., aryl halide intermediates) or photostimulated intramolecular arylation. For example, photostimulated reactions of halogenated precursors (e.g., 2-iodobenzyl derivatives) under UV light yield cyclic products with high efficiency (98% yield in analogous systems) . Pd-catalyzed methods, while effective for polycyclic aromatic systems, may require optimization of ligands (e.g., phosphines) and bases to mitigate low yields (~21% in similar substrates) . Reductive amination or condensation reactions using stannous chloride or pyridine as catalysts are alternatives, but solvent selection (e.g., DMSO vs. water) critically affects reaction rates and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming proton environments and connectivity, particularly distinguishing pyrrolidine methylene protons (δ 2.4–3.0 ppm) and aromatic naphthalene signals (δ 7.2–8.9 ppm) .

- FT-IR : Key stretches include C=N (1521 cm), aromatic C=C (1583 cm), and NH/OH (if protonated) .

- X-ray Crystallography : Use programs like SHELXL for refinement, especially to resolve protonation states of the dioxalate counterion and validate hydrogen-bonding networks .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for dioxalate salts: use PPE (gloves, goggles), avoid inhalation, and store in anhydrous conditions to prevent hygroscopic degradation. Refer to safety codes (e.g., H200 for explosive hazard classification in analogous dioxalate salts) and ensure proper ventilation during synthesis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties or reaction mechanisms of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals like B3LYP accurately predicts thermochemical properties (e.g., ionization potentials, bond dissociation energies). For example, B3LYP achieves <2.4 kcal/mol deviation in atomization energies for similar aromatic amines . Apply DFT to model charge-transfer interactions between the naphthalene π-system and pyrrolidine lone pairs, or simulate reaction pathways (e.g., intramolecular cyclization barriers) .

Q. What strategies resolve contradictions between experimental crystallographic data and computational structural predictions?

- Methodological Answer : Discrepancies often arise from protonation states or solvent effects. Cross-validate using:

- SHELX refinement : Test multiple protonation models (e.g., mono- vs. di-protonated amine) against X-ray data .

- Solvent-inclusive DFT : Optimize structures with explicit solvent molecules (e.g., water) to mimic crystallization conditions .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., oxalate hydrogen bonds) to refine packing models .

Q. How does fluorescence spectroscopy apply to studying this compound’s interactions in biological or material systems?

Q. What mechanistic insights guide the optimization of transition-metal-free synthetic routes?

- Methodological Answer : Radical pathways (e.g., SRN1 mechanisms) or electron-transfer-mediated cyclization can replace metal catalysts. For example, photostimulated reactions avoid Pd waste but require precise control of light intensity and electron-donor additives (e.g., DMF) to suppress by-products .

Data Contradiction Analysis

- Example : Conflicting yields in Pd-catalyzed vs. photochemical methods may stem from competing side reactions (e.g., proto-dehalogenation in metal-catalyzed routes) or incomplete excitation in photochemical setups. Use LC-MS to identify by-products and adjust reaction stoichiometry or light sources accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.